5-Bromo-1,3-dichloroisoquinoline chemical properties
5-Bromo-1,3-dichloroisoquinoline chemical properties
An In-depth Technical Guide to 5-Bromo-1,3-dichloroisoquinoline: Properties, Synthesis, and Applications
Introduction: A Versatile Halogenated Heterocycle
5-Bromo-1,3-dichloroisoquinoline is a highly functionalized heterocyclic compound that has emerged as a significant building block in advanced organic synthesis and materials science.[1] The strategic placement of three halogen atoms—one bromine and two chlorine—on the isoquinoline core imparts a unique and tunable reactivity profile. This makes it an invaluable intermediate for constructing complex molecular architectures through site-selective modifications.
The isoquinoline nucleus itself is a key structural motif found in a vast number of alkaloids and pharmacologically active compounds, including the anti-cancer drug Ecteinascidin 743 and the amoebicide Emetine.[2] The presence of multiple, differentially reactive halogen substituents on 5-Bromo-1,3-dichloroisoquinoline provides researchers with precise control over molecular design, enabling its use in diverse fields from drug discovery to the development of novel polymeric materials.[1][3] This guide offers a comprehensive overview of its chemical properties, synthetic methodologies, and key applications for professionals in research and development.
Core Molecular Attributes and Physicochemical Properties
The fundamental properties of 5-Bromo-1,3-dichloroisoquinoline are summarized below. These data form the basis for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1215767-89-7 | [1][4][5] |
| Molecular Formula | C₉H₄BrCl₂N | [1][4][6] |
| Molecular Weight | 276.94 g/mol | [1][4] |
| IUPAC Name | 5-bromo-1,3-dichloroisoquinoline | [1] |
| InChI Key | MXMAGOOGDCWION-UHFFFAOYSA-N | [1][6] |
| Predicted Boiling Point | 349.5 ± 22.0 °C | [3] |
| Predicted Density | 1.673 ± 0.06 g/cm³ | [3] |
2D Chemical Structure:
Caption: 2D structure of 5-Bromo-1,3-dichloroisoquinoline.
Synthesis and Purification Strategies
Core Synthetic Approach: Regioselective Halogenation
The primary and most efficient route to 5-Bromo-1,3-dichloroisoquinoline involves the electrophilic bromination of 1,3-dichloroisoquinoline.[1] The causality behind this regioselectivity lies in the electronic nature of the precursor. The two electron-withdrawing chlorine atoms on the isoquinoline core deactivate the ring towards electrophilic attack, with the C-5 position remaining the most favorable site for substitution.[1]
Caption: Synthetic workflow for 5-Bromo-1,3-dichloroisoquinoline.
Comparative Analysis of Bromination Protocols
The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparison of two common protocols.
| Method | Brominating Agent & Solvent | Temperature | Time | Typical Yield | Key Insights |
| Classical Method | Bromine (Br₂) in Acetic Acid | 80–90°C | Several hours | 72–78% | A traditional and effective method, but requires handling of elemental bromine and elevated temperatures, which can lead to byproducts.[1] |
| NBS Method | N-bromosuccinimide (NBS) in DMF | 40°C | Not specified | Up to 85% | Offers improved selectivity and milder reaction conditions, minimizing the formation of polybrominated species.[1] |
Standard Laboratory Protocol (NBS Method)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroisoquinoline in dimethylformamide (DMF).
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution.
-
Reaction: Heat the mixture to 40°C and stir until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of the Final Product
The primary byproduct of the synthesis is 5,7-dibromo-1,3-dichloroisoquinoline, which results from competing bromination at the C-7 position.[1] Achieving high purity (>99%) is critical for subsequent applications and necessitates robust purification techniques.
-
Fractional Distillation: This is a highly effective method for purification on a larger scale. Distillation at reduced pressure (e.g., 0.1 mmHg and 150°C) can separate the desired product from byproducts with different boiling points.[1]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can effectively remove impurities. The choice of solvent is critical to maximize recovery.
-
Column Chromatography: On a laboratory scale, silica gel column chromatography is the preferred method for isolating highly pure material.[1]
Chemical Reactivity: A Tale of Three Halogens
The synthetic utility of 5-Bromo-1,3-dichloroisoquinoline stems from the differential reactivity of its three halogen atoms. This allows for a stepwise and site-selective functionalization of the isoquinoline core.
Caption: Reactivity hierarchy of halogen positions.
Metal-Catalyzed Cross-Coupling Reactions
In transition metal-catalyzed reactions, such as Suzuki or Stille couplings, the reactivity of carbon-halogen bonds generally follows the order: C−I > C−Br > C−OTf > C−Cl.[1]
-
Causality: This trend is governed by bond dissociation energy; the weaker C-Br bond is more susceptible to oxidative addition by a palladium catalyst than the stronger C-Cl bonds.
-
Synthetic Implication: This differential reactivity allows for the selective functionalization of the C-5 position (C-Br bond) while leaving the two chloro substituents at C-1 and C-3 untouched. This provides a clear pathway to 5-substituted-1,3-dichloroisoquinolines.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity is dictated by the electronic influence of the heterocyclic nitrogen atom.
-
Causality: The halogen at the position alpha to the ring nitrogen (C-1) is the most labile and susceptible to displacement by nucleophiles.[1] The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution at this position.
-
Synthetic Implication: This allows for the selective replacement of the C-1 chlorine, providing a route to 1-substituted-5-bromo-3-chloroisoquinolines.[1]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques provides a self-validating system for confirming the structure and assessing the purity of 5-Bromo-1,3-dichloroisoquinoline.
| Technique | Purpose and Expected Observations |
| ¹H and ¹³C NMR | Provides critical information about the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct chemical shifts and coupling patterns for the aromatic protons, influenced by the strong electron-withdrawing effects of the halogens and the ring nitrogen.[1] |
| Mass Spectrometry (MS) | Confirms the molecular weight (276.94 g/mol ). The characteristic isotopic pattern of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms would provide definitive evidence of the elemental composition. |
| UV-Vis Spectroscopy | Reveals information about the electronic structure. The absorption maxima are expected to be shifted compared to the parent isoquinoline molecule due to the electronic effects of the halogen substituents.[1] |
| X-ray Diffraction (XRD) | For crystalline material, single-crystal XRD provides the most definitive proof of molecular structure, confirming bond lengths, bond angles, and the precise substitution pattern on the isoquinoline ring.[1] |
Applications in Research and Drug Development
The unique chemical properties of 5-Bromo-1,3-dichloroisoquinoline make it a valuable tool in both pharmaceutical and materials science research.
Caption: Key application pathways for the title compound.
Pharmaceutical and Agrochemical Intermediate
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. 5-Bromo-1,3-dichloroisoquinoline serves as a versatile starting point for generating libraries of novel isoquinoline derivatives for biological screening.[1][3] Its ability to undergo selective functionalization at three different positions allows for the systematic exploration of the chemical space around the isoquinoline nucleus, aiding in the development of new therapeutic agents and agrochemicals.[3]
Monomer for Advanced Polymeric Materials
A prominent and innovative application is its use as a key electron-accepting monomer in the synthesis of Conjugated Microporous Polymers (CMPs).[1] When polymerized, it helps create a porous network with a high surface area and an extended π-conjugated system. These properties are highly desirable for applications in environmental remediation, such as the capture and removal of radioactive iodide ions from water, potentially for use in solar-driven water purification technologies.[1]
Safety and Handling
According to supplier safety data, 5-Bromo-1,3-dichloroisoquinoline is classified as a hazardous substance.
-
GHS Pictogram: Skull and crossbones (Acute Toxicity).[4]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]
This reagent should only be handled by qualified researchers in a controlled laboratory setting using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and within a chemical fume hood.
References
-
5-bromo-1,3-dichloro-isoquinoline (C007B-447734). Cenmed Enterprises. [Link]
-
Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Lookchem. [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. [Link]
-
5-bromo-1,3-dichloroisoquinoline (C9H4BrCl2N). PubChemLite. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. 5-bromo-1,3-dichloroisoquinoline - CAS:1215767-89-7 - Abovchem [abovchem.com]
- 5. cenmed.com [cenmed.com]
- 6. PubChemLite - 5-bromo-1,3-dichloroisoquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
